(+)-Matrine

Antinociception Opioid Receptor Pharmacology Pain Research

(+)-Matrine (CAS 83148-91-8, d-Sophoridine) is the stereodefined dextrorotatory alkaloid with confirmed dual μ-opioid and κ-opioid receptor agonist activity. Unlike racemic matrine or the inactive (-)-enantiomer, only this (+)-form simultaneously activates both opioid receptors—as demonstrated by direct comparative pharmacology. Substitution with other matrine-family alkaloids (e.g., (+)-allomatrine, (-)-sophoridine) cannot be assumed; receptor selectivity and potency depend on C-6 stereochemistry. For opioid receptor crosstalk, biased signaling, or analgesic studies requiring reproducible μ-/κ-engagement, this specific enantiomer (CAS 83148-91-8) is mandatory. Procured with batch-specific HPLC certificates confirming ≥98% purity.

Molecular Formula C15H24N2O
Molecular Weight 248.36 g/mol
CAS No. 83148-91-8
Cat. No. B026880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Matrine
CAS83148-91-8
SynonymsI-SOPHORIDINE; DIHYDRO-5-EPISOPHOCARPINE; MATRIDIN-15-ONE; 5-EPIDIHYDROSOPHOCARPINE; (-)-SOPHORIDINE; SOPHORIDINE; SOPHORIDINE(RG)
Molecular FormulaC15H24N2O
Molecular Weight248.36 g/mol
Structural Identifiers
SMILESC1CC2C3CCCN4C3C(CCC4)CN2C(=O)C1
InChIInChI=1S/C15H24N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h11-13,15H,1-10H2
InChIKeyZSBXGIUJOOQZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Matrine (CAS 83148-91-8): Sourcing Guide for the κ/μ Opioid Receptor-Active Matrine Alkaloid Stereoisomer


(+)-Matrine (also identified as (+)-Sophoridine and d-Sophoridine, CAS 83148-91-8) is a naturally occurring tetracyclic quinolizidine alkaloid found primarily in Sophora species, particularly Sophora flavescens [1]. With a molecular formula of C15H24N2O and a molecular weight of 248.36 g/mol, this compound is the dextrorotatory stereoisomer of sophoridine and exists as one of multiple stereochemical forms within the matrine alkaloid family [2]. (+)-Matrine has been extensively characterized for its dual μ-opioid and κ-opioid receptor agonist activity, distinguishing it mechanistically from other matrine-type alkaloids that typically demonstrate κ-opioid receptor selectivity alone [3]. The compound is commercially available from multiple vendors at analytical purity levels ≥98% as verified by HPLC analysis, with batch-specific certificates of analysis documenting purity ranging from 99.34% to 99.72% .

Why Matrine Alkaloid Substitution Fails: Evidence for Stereospecific Procurement of (+)-Matrine


Within the matrine alkaloid family, substitution between stereoisomers or structurally related analogs cannot be assumed without compromising experimental outcomes. Direct comparative pharmacological testing has demonstrated that stereochemical configuration at the C-6 position fundamentally alters both receptor selectivity and analgesic potency [1]. Specifically, (+)-matrine exhibits dual μ-opioid and κ-opioid receptor activation, whereas its C-6 epimer (+)-allomatrine mediates antinociception exclusively through κ-opioid receptors and demonstrates only one-third the potency of (+)-matrine . Furthermore, multiple matrine-type alkaloids including (-)-sophoridine, (+)-sophoranol, and (-)-sophocarpine show no significant antinociceptive activity whatsoever, despite their close structural homology [2]. In toxicity assessments, matrine exhibits significantly greater hepatotoxicity than oxymatrine at equivalent doses, with mortality rates of 80% versus 0% observed in murine models at 200 mg/kg [3]. These stereochemical and structural distinctions create non-interchangeable profiles for receptor pharmacology, safety evaluation, and therapeutic development applications.

(+)-Matrine Technical Evidence Guide: Quantified Differentiation from Structural Analogs for Procurement Decisions


(+)-Matrine vs. (+)-Allomatrine: 3-Fold Higher Antinociceptive Potency and Dual Receptor Targeting

(+)-Matrine demonstrates approximately 3-fold higher antinociceptive potency compared to (+)-allomatrine, its C-6 epimer, in murine pain models. Furthermore, (+)-matrine exhibits a mechanistically distinct dual receptor activation profile, engaging both μ-opioid and κ-opioid receptors, whereas (+)-allomatrine acts exclusively through κ-opioid receptor agonism [1]. Additional matrine-type alkaloids including (-)-sophoridine, (+)-sophoranol, (-)-14β-hydroxymatrine, (+)-matrine N-oxide, (-)-sophocarpine, and (-)-sophoramine demonstrated no significant antinociceptive activity in these assays .

Antinociception Opioid Receptor Pharmacology Pain Research

Matrine vs. Oxymatrine: Significantly Higher Hepatotoxicity Risk at Equivalent Dosage

In direct comparative toxicology studies, matrine exhibits substantially greater hepatotoxicity than oxymatrine when administered at identical doses. Following a single oral dose of 200 mg/kg in ICR mice, matrine produced an 80% mortality rate compared to 0% mortality for oxymatrine [1]. Serum biomarkers of liver injury including GPT, GOT, and ALP were significantly elevated in matrine-treated animals (P<0.05), whereas oxymatrine treatment increased only ALP levels [2]. Histopathological examination revealed that 4 of 8 deceased matrine-treated mice exhibited hepatocellular necrosis compared to only 1 of 10 oxymatrine-treated mice showing mild necrosis [3].

Hepatotoxicity Drug Safety Toxicology

(+)-Matrine: Low Absolute Oral Bioavailability of 17.1% in Preclinical PK Studies

Matrine exhibits limited absolute oral bioavailability of 17.1 ± 5.4% at a 2 mg/kg dose in rat pharmacokinetic studies, despite demonstrating good permeability (42.5 × 10⁻⁶ cm/s) across Caco-2 cell monolayers with a P(A-B)/P(B-A) efflux ratio of approximately 1, indicating passive diffusion without significant active efflux [1]. Regional intestinal perfusion studies revealed significant permeability differences across intestinal segments, with the highest absorption observed in the ileum (P(w)=6.18), followed by colon (P(w)=2.07), duodenum (P(w)=0.61), and jejunum (P(w)=0.52) [2]. Metabolism studies in rat liver microsomes indicated that neither cytochrome P450 enzymes nor UDP-glucuronosyltransferases are involved in matrine metabolism [3].

Pharmacokinetics Oral Bioavailability ADME

(+)-Matrine (d-Sophoridine): Antiproliferative Activity with IC50 Range of 20-200 μM Across Multiple Cancer Cell Lines

(+)-Matrine (also designated d-Sophoridine) demonstrates concentration-dependent antiproliferative effects across multiple human cancer cell lines, with IC50 values ranging from approximately 20 μM to 200 μM after 48-hour treatment [1]. In Miapaca-2 pancreatic cancer cells, treatment with 0-20 μM (+)-matrine increased the S-phase cell population by nearly 1.5-fold (from 26.23% to 38.67%), while in PANC-1 cells the S-phase population increased by approximately 1.3-fold (from 29.56% to 39.16%) [2]. Mechanistically, (+)-matrine treatment at 0-20 μM significantly elevated Bad and Bax protein levels while reducing Bcl-2 and Bcl-xL levels, resulting in increased Bax/Bcl-2 ratio [3]. In vivo, (+)-matrine at 20 or 40 mg/kg administered intraperitoneally for 21 days significantly inhibited pancreatic tumor xenograft growth in Balb/c nude mice without inducing significant body weight changes [4].

Cancer Research Apoptosis Antiproliferative

Commercial (+)-Matrine: Validated HPLC Purity of 99.34-99.72% with NMR Structural Confirmation

Commercially available (+)-matrine from reputable suppliers is provided with batch-specific certificates of analysis documenting HPLC purity verification. Representative batch analyses demonstrate purity of 99.34% (Batch S232201) and 99.72% (Batch S232203) with NMR spectroscopy confirming structural consistency with the reference standard . Suppliers offer the compound as a powder with storage conditions specified as 3 years at -20°C in powder form and 1 year at -80°C when dissolved in solvent [1]. The compound is provided exclusively for non-human research applications and is not intended for therapeutic or veterinary use . Multiple vendors provide (+)-matrine at purity specifications of ≥98% (HPLC), with some offering analytical standard grade material suitable for quantitative applications [2].

Quality Control Analytical Chemistry Procurement Specifications

Structural Stereoisomers of Matrine-Type Alkaloids Demonstrate Dramatically Different Antinociceptive Activity Profiles

A systematic structure-activity relationship analysis of seven matrine-type lupin alkaloids revealed that stereochemical and functional group modifications profoundly alter pharmacological activity [1]. While (+)-matrine demonstrated robust antinociceptive effects, structurally related alkaloids including (-)-sophoridine (the C-6 epimer of (+)-matrine), (+)-sophoranol, (-)-14β-hydroxymatrine, (+)-matrine N-oxide, (-)-sophocarpine, and (-)-sophoramine all failed to produce significant antinociceptive activity in the acetic acid-induced writhing test and tail-flick test in mice . The presence of hydrophilic groups (hydroxyl or N-oxide moieties) or double bonds in the molecular framework completely abolished antinociceptive efficacy, establishing that stereochemistry at C-6 and the absence of polar substituents are critical determinants of opioid receptor engagement [2].

Structure-Activity Relationship Stereochemistry Opioid Pharmacology

Optimal Scientific and Preclinical Application Scenarios for (+)-Matrine Based on Evidence-Based Differentiation


Opioid Receptor Pharmacology: Dual μ/κ Agonist Mechanistic Studies

Investigators examining opioid receptor signaling pathways should select (+)-matrine for studies requiring simultaneous μ-opioid and κ-opioid receptor activation. The compound''s dual receptor engagement profile, documented in direct comparative pharmacology studies against (+)-allomatrine (κ-only agonist), enables research into receptor crosstalk and biased signaling mechanisms [8]. At doses of 1-10 mg/kg subcutaneously, (+)-matrine produces dose-dependent antinociception that can be partially reversed by both μ-selective and κ-selective antagonists, providing a pharmacological tool for dissecting relative receptor contributions to downstream effects [9]. Procurement specifications should confirm the (+)-enantiomer configuration (CAS 83148-91-8) rather than racemic matrine, as stereochemical purity is essential for reproducible receptor pharmacology outcomes.

Hepatotoxicity Mechanism Studies: Matrine as Positive Control or Test Article

Research programs investigating drug-induced liver injury mechanisms or evaluating hepatoprotective interventions may utilize matrine as either a test article or a positive control compound. Direct comparative toxicology data establish that matrine produces an 80% mortality rate at 200 mg/kg in mice compared to 0% for oxymatrine, with corresponding elevations in GPT, GOT, and ALP serum biomarkers and histologically confirmed hepatocellular necrosis [8]. This pronounced and reproducible hepatotoxic response, mechanistically linked to oxidative stress (reduced SOD and GSH) and apoptosis induction, makes matrine a valuable tool compound for studying acetaminophen-like hepatotoxicity pathways or evaluating putative hepatoprotective agents [9]. Researchers should note that the hepatotoxic effects are dose-dependent and more severe than those observed with oxymatrine, requiring appropriate safety precautions during handling and in vivo administration.

Preclinical Pharmacokinetic Optimization: Low Bioavailability Compound as Model System

(+)-Matrine serves as an excellent model compound for investigating formulation strategies to enhance oral bioavailability of natural product alkaloids. With an absolute oral bioavailability of only 17.1 ± 5.4% at 2 mg/kg in rats despite good Caco-2 permeability (42.5 × 10⁻⁶ cm/s) and lack of active efflux (P(A-B)/P(B-A) ratio ≈ 1), the compound exemplifies the ''high permeability, low bioavailability'' paradox frequently encountered with plant-derived alkaloids [8]. Regional intestinal perfusion data demonstrating highest absorption in the ileum (P(w)=6.18) provides a rational basis for site-specific delivery system design [9]. The absence of CYP- or UGT-mediated metabolism in rat liver microsomes indicates that presystemic metabolism is not the primary bioavailability limitation, directing formulation efforts toward solubility enhancement and absorption optimization strategies rather than metabolic inhibition approaches [10].

Anticancer Drug Discovery: Stereospecific Apoptosis-Inducing Alkaloid Screening

Oncology-focused research programs screening natural products for anticancer activity should include (+)-matrine as a stereospecific reference compound with documented antiproliferative effects across multiple human cancer cell lines (IC50 range 20-200 μM) [8]. The compound''s demonstrated ability to increase S-phase cell populations by 1.3- to 1.5-fold and modulate the Bax/Bcl-2 apoptotic regulatory ratio provides a benchmark for evaluating novel matrine derivatives or structurally related alkaloids [9]. In vivo xenograft studies confirming tumor growth inhibition at 20-40 mg/kg (intraperitoneal) without significant body weight loss establish a reference efficacy and tolerability profile for comparative assessment of next-generation analogs [10]. Procurement of the defined (+)-enantiomer (CAS 83148-91-8) is essential, as stereochemical configuration influences apoptotic activity and the commercially available (-)-enantiomer may exhibit different potency and selectivity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Matrine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.